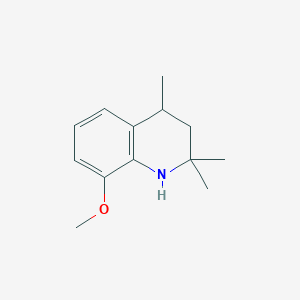

8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline follows International Union of Pure and Applied Chemistry conventions, providing an unambiguous identification of its molecular structure. The IUPAC name specifically designates this compound as 8-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline, which accurately reflects the positioning of all substituents on the quinoline core framework. The molecular formula C₁₃H₁₉NO indicates the presence of thirteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 205.30 grams per mole. The Chemical Abstracts Service registry number 18339-46-3 serves as the unique identifier for this specific compound in chemical databases worldwide.

The structural representation through simplified molecular-input line-entry system notation provides the string CC1CC(NC2=C1C=CC=C2OC)(C)C, which encodes the complete connectivity pattern of all atoms within the molecule. The International Chemical Identifier string InChI=1S/C13H19NO/c1-9-8-13(2,3)14-12-10(9)6-5-7-11(12)15-4/h5-7,9,14H,8H2,1-4H3 offers a standardized representation that facilitates computational analysis and database searching. The corresponding International Chemical Identifier Key VRGWTUYPGVAHGX-UHFFFAOYSA-N provides a fixed-length hash of the molecular structure, enabling rapid identification and comparison with related compounds.

The molecular architecture features a bicyclic framework comprising a benzene ring fused to a partially saturated six-membered nitrogen-containing ring, characteristic of the tetrahydroquinoline family. The substitution pattern includes three methyl groups positioned at carbons 2, 2, and 4, creating quaternary and tertiary carbon centers that significantly influence the molecular geometry and conformational preferences. The methoxy substituent at position 8 introduces additional steric and electronic effects that modulate the overall molecular properties and reactivity patterns.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of this compound reveals complex structural features that arise from the partially saturated nature of the heterocyclic ring system. The saturated portion of the tetrahydroquinoline framework allows for multiple conformational possibilities, as demonstrated in related studies of the parent 1,2,3,4-tetrahydroquinoline system. High-level quantum chemistry calculations have been employed to discriminate between stable conformations, with computational studies indicating the existence of energetically distinct conformational states separated by relatively low energy barriers.

The conformational landscape of substituted tetrahydroquinolines typically exhibits multiple stable geometries due to the flexibility of the saturated six-membered ring. In the case of the parent tetrahydroquinoline system, four stable conformations have been identified, existing as two pairs of energetically equivalent enantiomorphic conformers. The energy barriers between conformational states are sufficiently low, approximately 104 wavenumbers, to allow for conformational cooling under experimental conditions. This conformational mobility has significant implications for the structural characterization of this compound, as the multiple methyl substituents and methoxy group introduce additional steric constraints that influence the preferred molecular geometries.

Crystallographic investigations of related tetrahydroquinoline derivatives have provided valuable insights into the solid-state packing arrangements and intermolecular interactions that stabilize these structures. The presence of the nitrogen atom in the heterocyclic ring creates opportunities for hydrogen bonding interactions, while the aromatic benzene ring can participate in π-π stacking arrangements with neighboring molecules. The methoxy substituent introduces additional possibilities for dipole-dipole interactions and weak hydrogen bonding through the oxygen atom.

The three-dimensional molecular modeling studies utilizing advanced computational methods have revealed that the methyl substituents at positions 2 and 4 adopt specific orientations that minimize steric hindrance while maximizing electronic stabilization. The quaternary carbon center at position 2 restricts conformational freedom, leading to more defined molecular geometries compared to unsubstituted tetrahydroquinoline derivatives.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural information. Nuclear magnetic resonance spectroscopy serves as the primary method for determining the molecular structure and conformational behavior in solution. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns corresponding to the various hydrogen environments within the molecule. The methyl groups attached to the quaternary carbon at position 2 appear as singlets due to their equivalent magnetic environments, while the methyl group at position 4 exhibits coupling patterns characteristic of its axial or equatorial orientation.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with chemical shifts reflecting the electronic environment of each carbon atom. The aromatic carbons of the benzene ring exhibit downfield shifts characteristic of sp² hybridized carbons, while the saturated carbons of the heterocyclic ring appear at higher field positions. The methoxy carbon appears as a distinctive signal that confirms the presence and position of this substituent group.

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation. The molecular ion peak at mass-to-charge ratio 206 corresponds to the protonated molecular ion [M+H]⁺, while additional peaks arise from various fragmentation pathways. Predicted collision cross section values have been calculated for different adduct ions, providing valuable information for ion mobility spectrometry applications.

| Adduct Ion | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 206.15395 | 147.0 |

| [M+Na]⁺ | 228.13589 | 155.5 |

| [M+NH₄]⁺ | 223.18049 | 167.8 |

| [M+K]⁺ | 244.10983 | 152.0 |

Infrared spectroscopy provides information about the functional groups present in the molecule, with characteristic absorption bands corresponding to carbon-hydrogen stretching vibrations, carbon-carbon stretching modes, and the nitrogen-hydrogen stretching frequency of the secondary amine group. The methoxy group contributes distinctive carbon-oxygen stretching vibrations that confirm its presence in the molecular structure.

High-resolution mass spectrometry enables precise molecular weight determination and empirical formula confirmation, supporting the assigned molecular structure. The isotope patterns observed in the mass spectrum provide additional confirmation of the elemental composition, particularly the presence of the single nitrogen and oxygen atoms.

Computational Chemistry Approaches to Molecular Geometry Optimization

The computational investigation of this compound employs sophisticated quantum chemical methods to determine optimal molecular geometries and electronic properties. Density functional theory calculations represent the most widely used approach for geometry optimization of organic molecules due to their favorable cost-accuracy ratio and availability of analytical gradients for most functionals. The PBE0 functional combined with dispersion corrections and triple-zeta basis sets provides highly accurate geometries for molecules across the periodic table, making it particularly suitable for tetrahydroquinoline derivatives.

Geometry optimizations are typically performed using quasi-Newton optimization algorithms with Broyden-Fletcher-Goldfarb-Shanno updates, conducting calculations in redundant internal coordinates to ensure efficient convergence to stable molecular geometries. The initial Hessian matrix is approximated using established model Hessians, such as those developed by Almlöf, Lindh, or Schlegel, providing starting points for the optimization process.

For main-group organic compounds like this compound, second-order Møller-Plesset perturbation theory optimizations offer an alternative approach that provides robust results for organic molecules. Resolution-of-identity approximations significantly reduce computational costs while maintaining high accuracy in the calculated geometries. Spin-component-scaled variants of second-order Møller-Plesset theory provide additional improvements in accuracy for certain molecular systems.

Advanced computational methods have been applied to investigate the conformational preferences of tetrahydroquinoline derivatives. High-level calculations using coupled-cluster theory with single and double excitations, augmented by perturbative triple excitations, represent the gold standard for accurate energetic and geometric predictions. These calculations have revealed that substituted tetrahydroquinolines exhibit multiple stable conformers with distinct energy differences that influence their chemical behavior.

The computational analysis includes investigation of electronic properties such as molecular orbital energies, electron density distributions, and electrostatic potential surfaces. These calculations provide insights into the reactivity patterns and intermolecular interaction capabilities of the molecule. Natural bond orbital analysis reveals the electronic structure in terms of localized bonds and lone pairs, facilitating understanding of the chemical bonding patterns.

| Computational Method | Basis Set | Application | Accuracy Level |

|---|---|---|---|

| Density Functional Theory B3LYP | 6-31G(d,p) | Initial optimization | Good |

| Density Functional Theory PBE0 | 6-311G(d,p) | High-accuracy geometry | Excellent |

| Second-order Møller-Plesset | cc-pVTZ | Correlated calculations | Very good |

| Coupled-cluster singles doubles (T) | cc-pVDZ | Benchmark accuracy | Excellent |

Semiempirical methods such as the GFN-xTB tight-binding approaches provide computationally efficient alternatives for pre-optimization of large molecular systems or rapid conformational screening. These methods offer significant computational savings while maintaining reasonable accuracy for geometric parameters, making them valuable tools for initial structural investigations.

Properties

IUPAC Name |

8-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-9-8-13(2,3)14-12-10(9)6-5-7-11(12)15-4/h5-7,9,14H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGWTUYPGVAHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=CC=C2OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18339-46-3 | |

| Record name | 8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Hydrogenation of 2,2,4-Trimethylquinoline

One common industrial and laboratory method for preparing 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives involves the catalytic hydrogenation of the corresponding quinoline precursor:

-

- The 2,2,4-trimethylquinoline is subjected to hydrogenation in the presence of palladium on carbon (Pd/C) catalyst.

- Hydrogen gas is supplied under elevated pressure and temperature to achieve selective reduction of the quinoline ring to the tetrahydroquinoline.

- This method provides high yields and purity and is scalable for industrial production.

-

- Catalyst: Pd/C

- Temperature: Typically 50–100 °C

- Pressure: 1–5 atm H2

- Solvent: Often ethanol or other suitable organic solvents

-

- Selective reduction

- Mild conditions

- High yield and purity

Halogenation and Subsequent Functionalization

The introduction of the methoxy group at the 8-position can be achieved by halogenation followed by nucleophilic substitution:

Step 1: Iodination of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Step 2: Methoxylation

- The 8-iodo derivative undergoes nucleophilic substitution with methoxide ions (e.g., sodium methoxide) to replace the iodine with a methoxy group, yielding 8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

- Reaction conditions are optimized to avoid side reactions and maintain the integrity of the tetrahydroquinoline core.

Stolle Reaction Modification for Pyrroloquinoline Derivatives

A two-stage modification of the Stolle reaction has been reported to synthesize related tetrahydroquinoline derivatives with high yields:

- Key points:

- Reaction of oxalyl chloride with hydrochloride salts of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives avoids side formation of oxalic diamides.

- Solvent choice affects reaction time and yield: methylene chloride requires 1.5–2 hours of reflux, carbon tetrachloride 40–50 minutes, and toluene only 20–30 minutes.

- Methoxy substituents remain intact under these conditions, allowing preservation of the 8-methoxy group.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Catalytic hydrogenation | 2,2,4-trimethylquinoline, Pd/C, H2, 50–100 °C, 1–5 atm | High | Industrially scalable, selective reduction |

| Halogenation + Methoxylation | N-iodosuccinimide, tetrahydroquinoline hydrochloride, NaOMe | Moderate | Enables selective 8-methoxy substitution |

| Modified Stolle reaction | Oxalyl chloride, hydrochloride salts, solvents (DCM, toluene) | Up to 90 | Avoids by-products, preserves methoxy group |

Research Findings and Analysis

- The catalytic hydrogenation route is well-established for tetrahydroquinoline derivatives and provides a reliable method for obtaining the core structure with methyl substitutions.

- Halogenation followed by nucleophilic substitution is an effective strategy for introducing the methoxy group at the 8-position without affecting other sensitive groups.

- The modified Stolle reaction demonstrates improved yields and cleaner reactions when using hydrochloride salts, facilitating the synthesis of methoxy-substituted tetrahydroquinolines and related compounds.

- Reaction times and solvent choice significantly influence the efficiency and selectivity of these synthetic routes, with toluene providing the fastest reaction times in the Stolle reaction modification.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are often used.

Substitution: Substitution reactions may involve reagents like or .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives , while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Biological Activities

The compound has been investigated for its various biological activities, including:

- Anticancer Properties : Research indicates that tetrahydroquinoline derivatives exhibit antiproliferative effects against several cancer cell lines. In particular, studies have shown that 8-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can induce cytotoxicity in human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells through mechanisms involving increased levels of reactive oxygen species (ROS) .

- Antioxidant Activity : The compound has demonstrated potential as an antioxidant. A study synthesized various tetrahydroquinoline derivatives and evaluated their ability to scavenge free radicals and inhibit oxidative stress-related pathways .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on α-amylase enzymes, which are crucial in carbohydrate metabolism. This property suggests potential applications in managing diabetes by controlling blood sugar levels .

Case Study 1: Antiproliferative Activity

A study synthesized a series of tetrahydroquinoline derivatives and tested them against multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects on HeLa and HT-29 cells. The most active compounds were further analyzed for their mechanisms of action involving mitochondrial dysfunction and ROS induction .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8-Methoxy-Tetrahydroquinoline | HeLa | 36 ± 4 |

| 8-Methoxy-Tetrahydroquinoline | HT-29 | 77 ± 7 |

Case Study 2: Antioxidant Evaluation

In another study focusing on antioxidant properties, various tetrahydroquinoline derivatives were evaluated for their ability to combat oxidative stress. The findings highlighted that the presence of the methoxy group significantly enhanced the antioxidant capacity of the compounds tested .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 8-Methoxy-Tetrahydroquinoline | 74 ± 3 |

Mechanism of Action

The mechanism of action of 8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. It can act as an enzyme inhibitor , binding to the active site of enzymes and preventing their normal function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of THQ derivatives are heavily influenced by substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Solubility: The 8-methoxy group in 8-Methoxy-THQ likely improves aqueous solubility compared to non-polar analogs like 8-methyl-THQ (). DHE’s water solubility is notable for feed additive applications .

Biological Activity

8-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 18339-46-3) is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol. This compound belongs to the class of tetrahydroquinolines and has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.3 g/mol |

| CAS Number | 18339-46-3 |

| Boiling Point | 285.7 ± 39.0 °C (Predicted) |

| Density | 0.956 ± 0.06 g/cm³ (Predicted) |

The specific biological targets of this compound remain largely unidentified; however, similar compounds have been shown to interact with various biological pathways. The potential mechanisms include:

- Receptor Binding : Compounds in this class may bind to specific receptors influencing cellular signaling pathways.

- Enzyme Inhibition : There is evidence suggesting that tetrahydroquinolines can inhibit key enzymes involved in metabolic processes.

- Ion Channel Modulation : These compounds may also affect ion channels involved in neurotransmission.

Antioxidant Activity

Research indicates that tetrahydroquinoline derivatives exhibit antioxidant properties by modulating oxidative stress pathways. This activity is crucial for protecting cells from oxidative damage and could have implications in neuroprotection and aging-related disorders.

Neuroprotective Effects

Studies have suggested that compounds like this compound may possess neuroprotective effects. For example:

- In vitro studies demonstrated that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.

Case Studies

- Neuroprotection in Animal Models : In a study using rodent models of neurodegeneration, administration of tetrahydroquinoline derivatives resulted in improved cognitive function and reduced neuronal loss compared to control groups.

- Enzyme Inhibition Assays : Various derivatives were tested for their ability to inhibit AChE and butyrylcholinesterase (BChE), showing promising results with IC50 values indicating significant inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.